2-(4-heptylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate
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Overview
Description
2-(4-heptylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-heptylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate typically involves multiple steps. One common method involves the reaction of 4-heptylbenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate 2-(4-heptylphenyl)-2-oxoethyl acetate. This intermediate is then reacted with N-[(3,4-dimethoxyphenyl)carbonyl]phenylalanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-heptylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(4-heptylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-heptylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)acrylamide
- (E)-1-(4-ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline
Uniqueness
2-(4-heptylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C33H39NO6 |
---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
[2-(4-heptylphenyl)-2-oxoethyl] 2-[(3,4-dimethoxybenzoyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C33H39NO6/c1-4-5-6-7-9-12-24-15-17-26(18-16-24)29(35)23-40-33(37)28(21-25-13-10-8-11-14-25)34-32(36)27-19-20-30(38-2)31(22-27)39-3/h8,10-11,13-20,22,28H,4-7,9,12,21,23H2,1-3H3,(H,34,36) |
InChI Key |
SOKSWAGKEBIVSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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